N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
CAS No.: 946372-52-7
Cat. No.: VC11903132
Molecular Formula: C22H28N4O3S
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946372-52-7 |
|---|---|
| Molecular Formula | C22H28N4O3S |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | N-(4-methylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H28N4O3S/c1-16-5-7-17(8-6-16)23-20(27)15-30-21-18-3-2-4-19(18)26(22(28)24-21)10-9-25-11-13-29-14-12-25/h5-8H,2-4,9-15H2,1H3,(H,23,27) |
| Standard InChI Key | SPXFXGFHJCCAMA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4 |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4 |
Introduction
N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound featuring a unique combination of structural elements, including a morpholine ring, a cyclopenta[d]pyrimidine moiety, and a sulfanyl linkage connected to an acetamide functional group. This compound has a molecular formula of C22H28N4O3S and a molecular weight of approximately 454.66 g/mol .
Synthesis
The synthesis of N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves multiple steps, each requiring careful optimization to achieve high yields and purity. While specific synthesis protocols are not detailed in the available literature, general strategies for similar compounds often involve the use of commercially available reagents and conventional organic synthesis techniques.
Biological Activity and Potential Applications
Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities, including antiproliferative, antimicrobial, and anticancer effects. The unique combination of functional groups in N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide may confer distinct pharmacological properties, making it a candidate for further investigation in drug discovery.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide. These include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[3-(morpholinyl)propyl]-N'-[4-methylphenyl]urea | Morpholine, urea linkage | Antiproliferative |
| 4-{[4-(morpholinyl)methyl]phenylimino}-3-thioxo-thiazolidin | Morpholine, thiazolidin | Antimicrobial |
| 1-(morpholinomethyl)-3-{(E)-[4-(methylthio)phenyl]}thiourea | Morpholine, thiourea | Anticancer |
These compounds highlight the potential for diverse biological activities among morpholine-containing compounds.
Availability and Handling
N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is available from suppliers such as ChemDiv, where it is listed as a screening compound (G857-0125) . It is typically provided in formats suitable for laboratory use, including glass vials and 96-tube racks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume